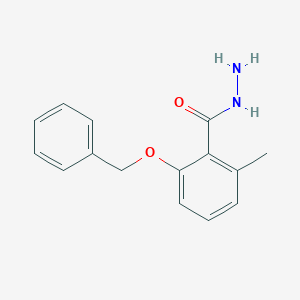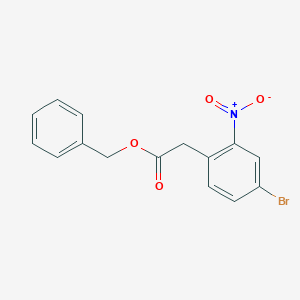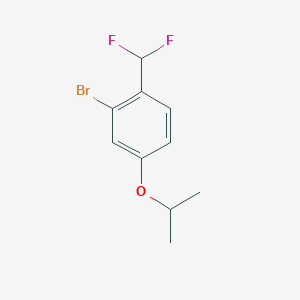![molecular formula C15H14FNO2 B8168090 Methyl 2-(3-amino-3'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168090.png)
Methyl 2-(3-amino-3'-fluoro-[1,1'-biphenyl]-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-3’-fluoro-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl ester group attached to a biphenyl structure, which is further substituted with an amino group and a fluorine atom. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-3’-fluoro-[1,1’-biphenyl]-4-yl)acetate typically involves a multi-step process. One common method starts with the preparation of the biphenyl core, followed by the introduction of the amino and fluorine substituents. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Preparation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Substituents: The amino group can be introduced through a nucleophilic substitution reaction, while the fluorine atom can be added via electrophilic fluorination.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(3-amino-3’-fluoro-[1,1’-biphenyl]-4-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 2-(3-amino-3’-fluoro-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in the formation of a nitro derivative, while reduction of the ester group yields an alcohol.
科学的研究の応用
Methyl 2-(3-amino-3’-fluoro-[1,1’-biphenyl]-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(3-amino-3’-fluoro-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate: Lacks the fluorine substituent.
Methyl 2-(3-fluoro-[1,1’-biphenyl]-4-yl)acetate: Lacks the amino substituent.
Methyl 2-(3-amino-3’-chloro-[1,1’-biphenyl]-4-yl)acetate: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of both amino and fluorine substituents in Methyl 2-(3-amino-3’-fluoro-[1,1’-biphenyl]-4-yl)acetate imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group increases its reactivity and potential for forming hydrogen bonds.
特性
IUPAC Name |
methyl 2-[2-amino-4-(3-fluorophenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-15(18)9-12-6-5-11(8-14(12)17)10-3-2-4-13(16)7-10/h2-8H,9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGFZVJPQOCATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Methyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8168023.png)
![4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8168028.png)
![4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B8168035.png)
![4-Morpholino-[1,1'-biphenyl]-3-amine](/img/structure/B8168037.png)

![Methyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168065.png)
![Methyl 2-(3-amino-3'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168071.png)
![Methyl 2-(3-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168072.png)
![Methyl 2-(3-amino-3'-methoxy-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168078.png)
![Methyl 2-(3-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168086.png)



